molecular formula C16H12Cl3N7S B4642749 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4642749
M. Wt: 440.7 g/mol
InChI Key: ATQXITXMCWZENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of Triazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Chlorination and Benzylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4-carboxamide: Known for its anti-inflammatory properties.

    1,2,4-Triazole-3-thiol: Used as an antifungal agent.

    2,4-Dichlorobenzyl alcohol: Commonly used in antiseptic formulations.

Uniqueness

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of pyrazole and triazole rings, which confer a broad range of biological activities. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-4-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N7S/c17-11-2-1-10(14(19)3-11)6-24-8-13(5-21-24)26-15(22-23-16(26)27)9-25-7-12(18)4-20-25/h1-5,7-8H,6,9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQXITXMCWZENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N3C(=NNC3=S)CN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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